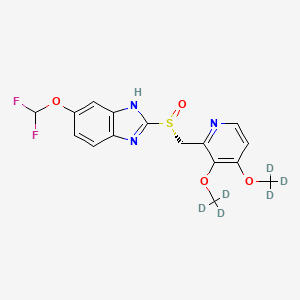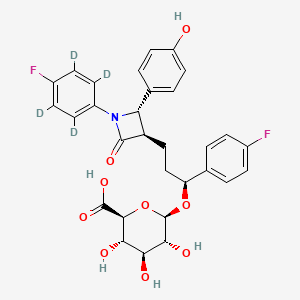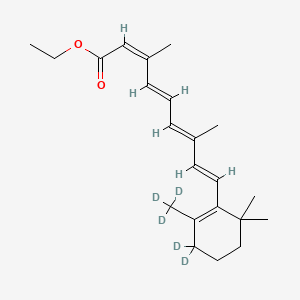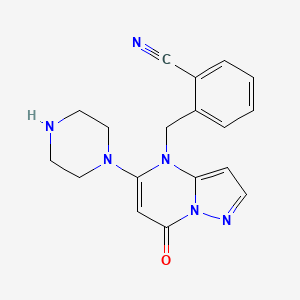
Dpp-4-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipeptidyl peptidase-4 inhibitor 2 (Dpp-4-IN-2) is a compound that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are primarily used in the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, these compounds help to increase the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon secretion, thereby improving blood glucose control .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dpp-4-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. Common synthetic routes may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For instance, the preparation of DPP-4 inhibitory peptides can involve enzymatic hydrolysis using proteases such as neutral protease, alkaline protease, bromelain, papain, and ginger protease .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale .
化学反応の分析
Types of Reactions
Dpp-4-IN-2 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary depending on the desired outcome, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Dpp-4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating glucose metabolism and its potential effects on other biological pathways.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus to improve blood glucose control by inhibiting DPP-4
Industry: Employed in the development of new therapeutic agents and as a reference compound in drug discovery and development
作用機序
Dpp-4-IN-2 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these hormones, which enhances insulin secretion, reduces glucagon secretion, and ultimately improves blood glucose control .
類似化合物との比較
Similar Compounds
Some similar compounds to Dpp-4-IN-2 include:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Uniqueness
This compound is unique in its specific chemical structure and its particular binding affinity to the DPP-4 enzyme. This uniqueness can result in different pharmacokinetic and pharmacodynamic profiles compared to other DPP-4 inhibitors, potentially offering distinct therapeutic advantages or side effect profiles .
特性
分子式 |
C18H18N6O |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
2-[(7-oxo-5-piperazin-1-ylpyrazolo[1,5-a]pyrimidin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C18H18N6O/c19-12-14-3-1-2-4-15(14)13-23-16-5-6-21-24(16)18(25)11-17(23)22-9-7-20-8-10-22/h1-6,11,20H,7-10,13H2 |
InChIキー |
AMLAVNFTULBNSG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC(=O)N3C(=CC=N3)N2CC4=CC=CC=C4C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


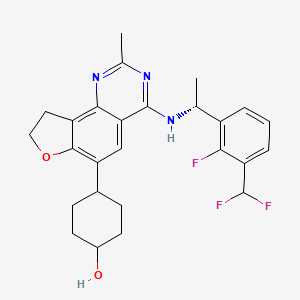
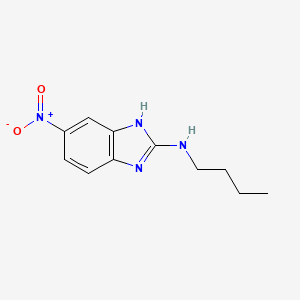
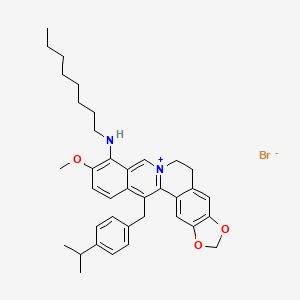
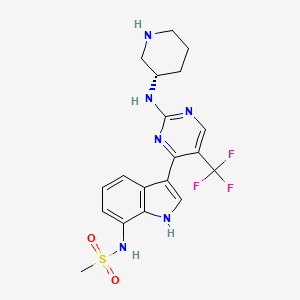

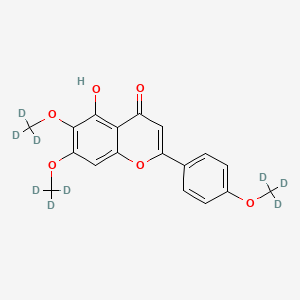
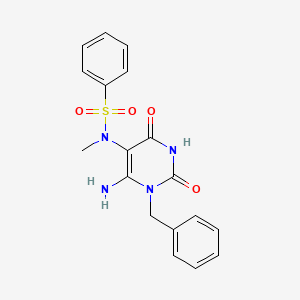
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
